
4-(tert-butyl)-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-butyl)-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders.
Mécanisme D'action
4-(tert-butyl)-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling. By inhibiting BTK, 4-(tert-butyl)-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide disrupts B-cell receptor signaling and leads to the inhibition of B-cell proliferation and survival. 4-(tert-butyl)-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide also inhibits other kinases, such as JAK3 and FLT3, which are involved in immune cell signaling and proliferation.
Biochemical and Physiological Effects:
4-(tert-butyl)-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide has been shown to inhibit B-cell proliferation and survival in vitro and in vivo, leading to the induction of apoptosis (programmed cell death) in B-cells. It also reduces the production of inflammatory cytokines and chemokines, such as IL-6 and TNF-α, and inhibits the migration of immune cells to sites of inflammation. 4-(tert-butyl)-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide has also been shown to enhance the activity of immune cells, such as T-cells and natural killer cells, which play a critical role in the immune response against cancer and infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-(tert-butyl)-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide is its high potency and selectivity for BTK and other kinases, which makes it a promising therapeutic candidate for the treatment of various diseases. However, its efficacy and safety in humans are still under investigation, and further studies are needed to determine the optimal dosage and treatment duration. In addition, 4-(tert-butyl)-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide may have off-target effects on other kinases and cellular pathways, which could lead to unwanted side effects.
Orientations Futures
For the development of 4-(tert-butyl)-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide include clinical trials in humans to evaluate its safety and efficacy in the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. Further studies are also needed to determine the optimal dosage and treatment duration, as well as the potential for drug interactions with other medications. In addition, the development of new BTK inhibitors with improved pharmacological properties and selectivity is an active area of research in the field of drug discovery.
Méthodes De Synthèse
The synthesis of 4-(tert-butyl)-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 6-(p-tolyl)pyridazine-3-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 2-(2-aminoethoxy)ethanol to give the intermediate, which is then coupled with 4-(tert-butyl)benzoyl chloride to give the final product, 4-(tert-butyl)-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide.
Applications De Recherche Scientifique
4-(tert-butyl)-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide has been extensively studied in preclinical models for the treatment of various types of cancer, including B-cell malignancies, solid tumors, and hematologic malignancies. It has also shown promising results in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus, as well as inflammatory disorders, such as multiple sclerosis and psoriasis.
Propriétés
IUPAC Name |
4-tert-butyl-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-17-5-7-18(8-6-17)21-13-14-22(27-26-21)29-16-15-25-23(28)19-9-11-20(12-10-19)24(2,3)4/h5-14H,15-16H2,1-4H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQGDZWEHKRFKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2474743.png)
![4-Bromo-7-methyl-1H-benzo[d]imidazole](/img/structure/B2474744.png)
![2-[(Benzyloxy)methyl]aniline](/img/structure/B2474745.png)
![N-(2,4-dimethoxyphenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2474746.png)
![N'-{(E)-[2-(4-methylpiperazino)-1,3-thiazol-5-yl]methylidene}-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2474750.png)
![Methyl (4R)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate](/img/structure/B2474751.png)
![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1-phenyldihydro-1H-pyrrole-2,5-dione](/img/structure/B2474752.png)
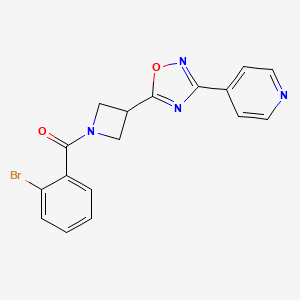
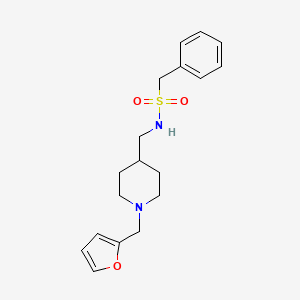
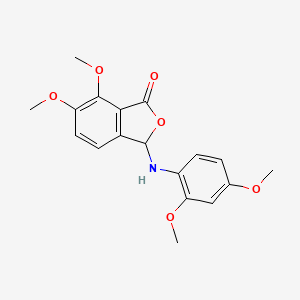
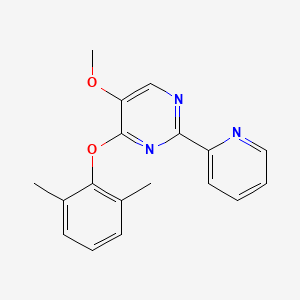
![N-(4-fluorophenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2474764.png)
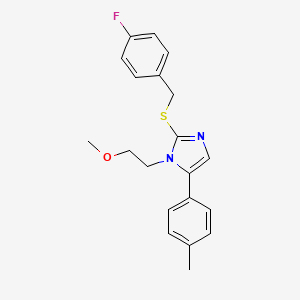
![3-Piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride](/img/structure/B2474766.png)